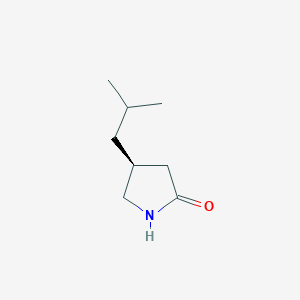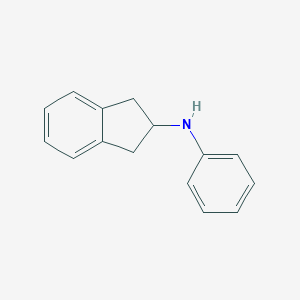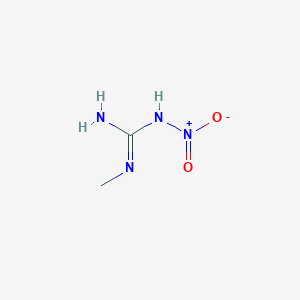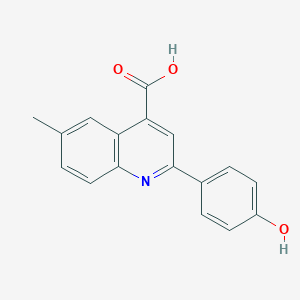
2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves strategies such as the Pictet-Spengler reaction, Friedländer synthesis, and other condensation reactions. For example, a rapid synthesis approach involving the Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation has been demonstrated to yield high optical purity compounds similar to 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Verschueren et al., 1992). Another method involves the reaction of hydroxyglycine with 2-aminobenzophenones, leading to quinazoline derivatives, which can be transformed into quinoline derivatives through rearrangement and oxidation processes (Hoefnagel et al., 1993).
Molecular Structure Analysis
Quinoline derivatives like this compound exhibit distinct molecular structures that are key to their reactivity and biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to elucidate these structures. For instance, the X-ray crystallographic analysis of related quinoline derivatives has provided detailed insights into their molecular conformations and intermolecular interactions (Li et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The functional groups present in these molecules, such as the hydroxyphenyl and carboxylic acid groups, play a crucial role in their reactivity. For example, brominated hydroxyquinoline derivatives have been studied for their photochemistry, offering insights into the reactivity of similar compounds (Fedoryak & Dore, 2002).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the nature of substituents on the quinoline core. Research on related compounds provides valuable information on the solubility and stability of quinoline derivatives, which are critical for their potential applications (Gao et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and photoreactivity, are shaped by their unique molecular structures. Studies on the photochemistry of brominated hydroxyquinoline and its derivatives highlight the photolabile nature of these compounds, which is relevant for understanding the chemical behavior of this compound (Fedoryak & Dore, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
Synthesis Techniques : The study of synthetic methods for compounds like 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid has been extensively explored. For instance, synthesis techniques for similar compounds have been developed through various chemical reactions, providing insights into the structural-activity relationship of quinoline derivatives (Li et al., 2013).
Crystallography and Structural Analysis : Crystallographic analysis has been used to determine the structure of quinoline derivatives. Studies include the investigation of aromatic stacking interactions and hydrogen bonding, which are essential in understanding the chemical properties of these compounds (Gao et al., 2014).
Pharmaceutical and Biological Research
Antibacterial Applications : Quinoline derivatives have been studied for their potential antibacterial properties. Research has shown that these compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Antihypoxic Properties : Investigations into the antihypoxic effects of quinoline derivatives have demonstrated that some compounds in this class exhibit significant activity, indicating their potential use in treatments against hypoxia-related conditions (Ukrainets et al., 2014).
Cytotoxic Evaluation for Cancer Treatment : Certain quinoline derivatives have been synthesized and evaluated for their cell growth inhibition properties, particularly against cancer cells. This research provides valuable insights into the potential use of these compounds in cancer therapy (Zhao et al., 2005).
Material Science and Photoluminescence
Semiconductor Properties : Studies have explored the photoluminescence and semiconductor properties of quinoline derivatives, with findings indicating potential applications in materials science, such as in the development of optoelectronic devices (Yi et al., 2019).
Functionalized Polymers : Research on polymers incorporating quinoline derivatives has been conducted, highlighting the potential for creating highly functionalized materials with diverse applications in nanomedicine and organocatalysis (Nan et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate . This enzyme is found in nearly all aerobic forms of life .
Mode of Action
The compound likely interacts with its target, HPPD, by binding to the enzyme’s active site, which consists of an iron ion surrounded by amino acids .
Biochemical Pathways
The compound likely affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . The compound’s action could potentially alter these pathways and their downstream effects.
Result of Action
Given its potential interaction with hppd, it could influence the catabolism of tyrosine and the production of homogentisate
Biochemische Analyse
Biochemical Properties
2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, through competitive and mixed-type inhibition mechanisms . These interactions are primarily mediated by hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex. Additionally, this compound can bind to metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it can reduce cellular lipid accumulation and inhibit foam cell formation in macrophages by promoting cholesterol efflux and upregulating the expression of genes involved in lipid metabolism . Moreover, this compound exhibits antioxidant properties, protecting cells from oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound’s interaction with enzymes often involves hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects on cells and tissues . Over time, this compound can influence cellular processes such as proliferation, differentiation, and apoptosis, depending on the experimental conditions and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of lipid metabolism . At higher doses, it can cause toxic or adverse effects, including alterations in cardiovascular function and metabolic disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo phase II metabolism, resulting in the formation of sulfate, glucuronide, and methylated conjugates . These metabolic transformations influence the compound’s bioavailability, activity, and excretion. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity . The compound’s ability to bind to metal ions and other biomolecules also affects its distribution and transport within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGUJBWECBNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419983 | |
| Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116734-15-7 | |
| Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





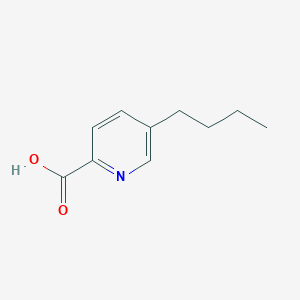
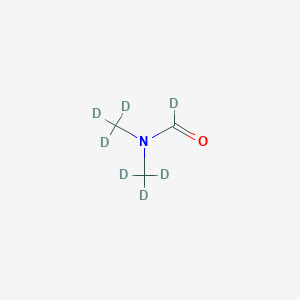

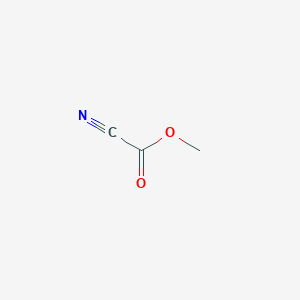



![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
